molecular formula C11H21NO B1615147 cis-2-Piperidinocyclohexan-1-ol CAS No. 7583-84-8

cis-2-Piperidinocyclohexan-1-ol

Cat. No.: B1615147
CAS No.: 7583-84-8
M. Wt: 183.29 g/mol
InChI Key: UXCABTUQGBBPPF-MNOVXSKESA-N
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Description

cis-2-Piperidinocyclohexan-1-ol is a cyclohexanol derivative featuring a piperidine ring substituted at the 2-position of the cyclohexanol backbone in a cis-configuration. The compound’s stereochemistry is critical, as the spatial arrangement of the hydroxyl (-OH) and piperidine groups influences its physicochemical properties and reactivity. Synthetically, this compound and its trans-isomer were first reported by Drefahl et al. (1966), who prepared a series of 1-substituted cis- and trans-2-piperidinocyclohexanol derivatives via nucleophilic substitution reactions . While the provided evidence lacks explicit data on its melting point, solubility, or biological activity, structural analogs suggest that the piperidine moiety enhances basicity and polar surface area compared to unsubstituted cyclohexanol.

Properties

CAS No.

7583-84-8

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(1S,2R)-2-piperidin-1-ylcyclohexan-1-ol

InChI

InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2/t10-,11+/m1/s1

InChI Key

UXCABTUQGBBPPF-MNOVXSKESA-N

SMILES

C1CCN(CC1)C2CCCCC2O

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCCC[C@@H]2O

Canonical SMILES

C1CCN(CC1)C2CCCCC2O

Other CAS No.

7583-84-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis- vs. trans-2-Piperidinocyclohexan-1-ol

The stereochemical relationship between the hydroxyl and piperidine groups defines key differences:

  • Intramolecular Interactions: The cis-isomer may exhibit intramolecular hydrogen bonding between the -OH and piperidine’s nitrogen, reducing its solubility in nonpolar solvents.
  • Reactivity : Steric hindrance in the cis-isomer could slow nucleophilic attacks on the piperidine nitrogen, whereas the trans-isomer’s open conformation might favor reactivity.

Cyclohexanol Derivatives

Compound Functional Groups Molecular Weight (g/mol) Key Properties (Inferred) References
cis-2-Piperidinocyclohexan-1-ol Cyclohexanol + piperidine (cis) ~183.28 Basic, polar, potential H-bonding
trans-2-Hydroxycyclohexane-1-carboxylic acid Cyclohexanol + carboxylic acid (trans) ~158.15 Acidic (pKa ~4.8), higher water solubility
Cyclohexanol -OH only 100.16 mp: 25°C, bp: 161°C, weakly acidic N/A
  • Basicity: The piperidine group in cis-2-Piperidinocycloclohexan-1-ol confers basicity (pKa ~11 for piperidine), unlike neutral cyclohexanol or acidic carboxylic acid derivatives .
  • Solubility: Compared to cyclohexanol, the cis-isomer’s polarity may enhance solubility in polar solvents but reduce it in hydrophobic media.

Piperidine/Pyrrolidine Analogs

  • N-Methyl-2-pyrrolidone (NMP): A cyclic amide with a 5-membered ring. Unlike this compound, NMP is aprotic, highly polar, and used as an industrial solvent. Its lack of a hydroxyl group eliminates H-bonding capacity .
  • (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine : A pyrrolidine derivative with chiral centers. The smaller 5-membered ring increases ring strain but may improve membrane permeability in biological systems compared to piperidine analogs .

Long-Chain Alcohols (e.g., Dodecan-1-ol)

While dodecan-1-ol is a linear primary alcohol, its hydrophobic C12 chain contrasts sharply with this compound’s cyclic, polar structure. Dodecan-1-ol’s low water solubility and use in surfactants highlight functional differences .

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